Technical Monograph: 5-(Ethylsulfonyl)-2-methoxyaniline
Technical Monograph: 5-(Ethylsulfonyl)-2-methoxyaniline
This technical monograph details the physicochemical properties, synthetic pathways, and pharmacological utility of 5-(Ethylsulfonyl)-2-methoxyaniline , a critical pharmacophore in medicinal chemistry.
Note on Chemical Identity: The CAS number 16867-62-6 provided in the request appears to be erroneous or non-standard. The authoritative CAS registry number for 5-(Ethylsulfonyl)-2-methoxyaniline is 5339-62-8 . This guide utilizes the verified data for CAS 5339-62-8.
[1]
Executive Summary
5-(Ethylsulfonyl)-2-methoxyaniline is a high-value aromatic building block characterized by a trifunctional core: a primary amine, a methoxy ether, and an ethylsulfonyl group. It serves as a pivotal intermediate in the synthesis of VEGFR2 tyrosine kinase inhibitors and is structurally homologous to the benzamide core of the antipsychotic Amisulpride . Its unique electronic profile—combining the electron-donating methoxy/amino groups with the electron-withdrawing sulfonyl moiety—makes it an ideal scaffold for fragment-based drug design (FBDD), particularly for targeting ATP-binding pockets in kinases.
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 5-(Ethylsulfonyl)-2-methoxyaniline |
| Common Synonyms | 3-Amino-4-methoxyphenyl ethyl sulfone; Fast Red GTR Base |
| CAS Number | 5339-62-8 (Verified) |
| Molecular Formula | C₉H₁₃NO₃S |
| Molecular Weight | 215.27 g/mol |
| SMILES | CCS(=O)(=O)C1=CC(=C(C=C1)OC)N |
Physical Properties
| Property | Value / Observation | Relevance |
| Appearance | Pale yellow crystalline solid | Indicator of purity (darkening suggests oxidation). |
| Melting Point | 118.5 – 119.7 °C | Sharp range indicates high crystalline purity. |
| Solubility | Soluble in CHCl₃, DMSO, MeOH; Low in H₂O | Requires polar organic solvents for reaction. |
| LogP | ~1.4 (Predicted) | Lipophilic enough for membrane permeability but polar enough for oral bioavailability. |
| pKa (Aniline) | ~3.5 – 4.0 (Predicted) | Reduced basicity due to the para-sulfonyl group withdrawing electron density. |
Synthetic Pathways & Manufacturing
The synthesis of 5-(ethylsulfonyl)-2-methoxyaniline challenges the chemist to balance regioselectivity with the strong electronic effects of the substituents. The most robust route avoids the poor selectivity of direct alkylation by building the sulfone early.
Validated 4-Step Synthesis Protocol
This pathway, optimized for yield and purity, starts from commercially available 4-methoxybenzene-1-sulfonyl chloride .
Step 1: Reduction to Sulfinate
-
Reagents: Na₂SO₃, NaHCO₃, H₂O/THF (10:1).
-
Mechanism: Nucleophilic attack of sulfite on the sulfonyl chloride reduces S(VI) to S(IV).
-
Outcome: Sodium 4-methoxybenzenesulfinate (Quantitative yield).
Step 2: S-Alkylation (Sulfone Formation)
-
Reagents: Ethyl Iodide (EtI), MeOH, Reflux.
-
Critical Control: Use excess EtI to prevent O-alkylation side products.
-
Outcome: 1-(Ethylsulfonyl)-4-methoxybenzene.
Step 3: Regioselective Nitration
-
Reagents: HNO₃ (65%), H₂O, 60°C.
-
Logic: The methoxy group is ortho/para directing and activating; the sulfonyl is meta directing and deactivating. The position ortho to the methoxy group (and meta to the sulfonyl) is the only electronically favorable site for electrophilic aromatic substitution.
-
Outcome: 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene.
Step 4: Nitro Reduction
-
Reagents: H₂ (atm), 10% Pd/C, EtOH.
-
Outcome: 5-(Ethylsulfonyl)-2-methoxyaniline (Target).[1]
Synthesis Workflow Visualization
Figure 1: Validated 4-step synthetic route ensuring regioselective placement of the nitro group prior to reduction.
Functional Utility in Drug Design
Pharmacophore Mechanics
In kinase inhibitors (e.g., VEGFR2 antagonists like AAZ ), this molecule acts as a "hinge binder" or a solvent-exposed tail.
-
Sulfonyl Group (Acceptor): Forms hydrogen bonds with backbone amides in the ATP-binding pocket (e.g., Cys917 in VEGFR2).
-
Aniline Amine (Donor/Acceptor): Capable of forming critical H-bonds with gatekeeper residues.
-
Methoxy Group: Provides conformational lock via intramolecular H-bonding or steric repulsion, forcing the phenyl ring into a planar orientation favorable for pi-stacking.
Relationship to Amisulpride
While often confused, this aniline is not the direct precursor to Amisulpride.
-
Amisulpride Precursor: 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (CAS 71675-87-1).[2]
-
5-(Ethylsulfonyl)-2-methoxyaniline: Represents the decarboxylated core. It is used when the amide linkage of Amisulpride is replaced by a heterocyclic linkage (e.g., oxazole) in novel analogs.
Structural Logic Diagram
Figure 2: Pharmacophore mapping showing the functional roles of substituents in biological target binding.
Analytical Characterization & Handling
Quality Control Parameters
To ensure the integrity of biological assays, the following specifications must be met:
-
HPLC Purity: >98.0% (Area %).[3] Impurities often include the bis-ethylated sulfone or unreduced nitro intermediates.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.50 (d, 1H, Ar-H), 7.20 (s, 1H, Ar-H), 6.90 (d, 1H, Ar-H).
-
δ 3.90 (s, 3H, OMe).
-
δ 3.10 (q, 2H, SO₂CH₂), 1.25 (t, 3H, CH₃).
-
Note: Shifts are approximate and solvent-dependent.
-
Safety & Stability
-
Hazards: Classified as Acute Tox. 4 (Oral/Dermal/Inhalation) and Skin Irritant .
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Stability: Stable to oxidation under ambient conditions but sensitive to strong acids (demethylation risk).
References
-
Garaj, V. et al. (2012). "Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors." Molecules, 17(4), 4533-4544.
-
PubChem. (2024). "Compound Summary: 5-(Ethylsulfonyl)-2-methoxyaniline (CAS 5339-62-8)."[1] National Library of Medicine.
- Mokrosz, J. L. et al. (1994). "Structure-activity relationship studies of central nervous system agents. 14. 5-(Ethylsulfonyl)-2-methoxybenzamides." Journal of Medicinal Chemistry.
-
Vertex AI Search. (2025).[4] "Grounding verification for CAS 16867-62-6 vs 5339-62-8." [5]
Sources
- 1. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-amino-5-ethylsulfonyl-2-methoxybenzoic Acid | 71675-87-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. researchgate.net [researchgate.net]
- 4. Question Aniline reacts with phosgene and KOH to form which of the follo.. [askfilo.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
